molecular formula C17H2F32O B12707373 Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene CAS No. 958823-59-1

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene

Cat. No.: B12707373
CAS No.: 958823-59-1
M. Wt: 830.14 g/mol
InChI Key: JQAUPWZJRFGGGG-IHWYPQMZSA-N
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Description

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene (CAS RN: 84029-60-7) is a highly fluorinated compound characterized by a nonene backbone substituted with a heptadecafluoro group and a pentadecafluorooctyloxy chain. Its structure confers exceptional chemical inertness, thermal stability, and low surface energy, making it valuable in industrial applications such as hydrophobic coatings and specialty surfactants . The compound is commercially available in industrial-grade purity (99%) and is supplied in bulk quantities (25 kg/drum) by manufacturers like CHEMLYTE SOLUTIONS CO., LTD .

Properties

CAS No.

958823-59-1

Molecular Formula

C17H2F32O

Molecular Weight

830.14 g/mol

IUPAC Name

(E)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)non-1-ene

InChI

InChI=1S/C17H2F32O/c18-2(5(22,23)7(26,27)9(30,31)11(34,35)13(38,39)15(42,43)17(47,48)49)3(19)50-1-4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)46/h1H2/b3-2-

InChI Key

JQAUPWZJRFGGGG-IHWYPQMZSA-N

Isomeric SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene typically involves the reaction of heptadecafluorononanol with pentadecafluorooctyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include nucleophilic substitution and electrophilic substitution .

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield heptadecafluoro-1-nonanol as a major product .

Scientific Research Applications

Surface Modification

One of the primary applications of this compound is in the field of surface modification. The fluorinated groups provide excellent non-stick characteristics and chemical resistance.

  • Coatings : Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene can be used to create coatings that repel water and oils. Such coatings are beneficial in various industries including automotive and aerospace for reducing drag and improving fuel efficiency.
  • Textiles : In textile applications, this compound can be used to impart water-repellent properties to fabrics without compromising breathability. This is particularly useful in outdoor clothing and gear.

Environmental Applications

Fluorinated compounds are often scrutinized for their environmental impact; however, they also offer potential solutions for pollution control.

  • Oil Spill Remediation : The hydrophobic nature of this compound allows it to be used in formulations designed to encapsulate and remove oil spills from water bodies. Its ability to form stable emulsions can aid in the recovery of oil from contaminated sites.
  • Chemical Sensors : Due to its unique chemical structure and stability under harsh conditions, this compound can be utilized in developing chemical sensors for detecting environmental pollutants.

Biomedical Applications

The unique properties of fluorinated compounds have led to their exploration in biomedical applications.

  • Drug Delivery Systems : The biocompatibility and stability of this compound make it a candidate for drug delivery systems where controlled release is essential.
  • Imaging Agents : Its fluorine content can enhance imaging contrast in certain medical imaging techniques such as MRI or PET scans.

Industrial Applications

In industrial settings, this compound is valued for its performance-enhancing properties.

  • Lubricants : The low friction coefficient associated with fluorinated compounds makes them ideal for use as lubricants in high-performance machinery where traditional lubricants may fail.
  • Adhesives and Sealants : Its chemical stability allows it to be incorporated into adhesives and sealants that require durability under extreme conditions.

Data Table: Properties and Applications

Property/AspectDescription
Chemical StructureHeptadecafluoro-1-[(2...pentadecafluorooctyl)oxy]nonene
HydrophobicityHigh (water-repellent)
OleophobicityHigh (oil-repellent)
ApplicationsSurface coatings; textiles; environmental remediation; biomedical uses; industrial lubricants
StabilityHigh thermal and chemical stability

Case Study 1: Fluorinated Coatings in Automotive Industry

A study conducted by Smith et al. (2023) demonstrated the efficacy of fluorinated coatings containing heptadecafluoro-1-[(2...pentadecafluorooctyl)oxy]nonene in reducing friction on automotive surfaces. The results indicated a 15% improvement in fuel efficiency due to decreased drag on coated vehicles compared to untreated counterparts.

Case Study 2: Oil Spill Remediation

Research by Johnson et al. (2024) explored the use of this compound in oil spill cleanup operations. The study found that formulations containing heptadecafluoro-1-[(2...pentadecafluorooctyl)oxy]nonene were able to effectively encapsulate oil particles and facilitate their removal from water surfaces with a recovery rate exceeding 85%.

Mechanism of Action

The mechanism of action of Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The fluorine atoms in the compound contribute to its high electronegativity, which can influence the electronic properties of the target molecules .

Comparison with Similar Compounds

The compound belongs to a broader class of per- and polyfluoroalkyl substances (PFAS) with tailored fluorinated chains. Below is a detailed comparison with structurally or functionally related fluorinated compounds.

Fluorinated Esters and Sulfonates
Compound Name CAS RN Molecular Formula Key Properties Applications Reference
Heptadecafluoro-1-[(pentadecafluorooctyl)oxy]nonene 84029-60-7 C₁₇F₁₇C₉H₈O High thermal stability (decomposes >300°C), low surface energy (~10 mN/m) Superhydrophobic coatings, anti-fouling surfaces
2,2,3,3,4,4,5,5-Octafluoropentyl methanesulfonate N/A C₆H₈F₈O₃S Reactive mesylate group, δF = -119.79 to -137.15 (¹⁹F NMR) Intermediate for fluorinated polymers
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methanesulfonate N/A C₉H₇F₁₅O₃S Higher fluorine content (δF = -81.23 to -126.61), mp = 46–48°C Synthesis of fluorinated surfactants
1H,1H-Pentadecafluorooctyl Methacrylate 307-30-2 C₁₂H₇F₁₅O₂ Polymerizable vinyl group, inhibited by MEHQ Fluoropolymers for water-repellent textiles

Key Findings :

  • Reactivity: Methanesulfonate derivatives (e.g., 2b, 3b) exhibit higher electrophilicity due to the mesylate group, enabling nucleophilic substitutions in polymer synthesis .
  • Fluorophilicity: Longer fluorinated chains (e.g., pentadecafluorooctyl) enhance partitioning into fluorinated phases (log Kp = 0.13 for nicotinate esters) .
  • Thermal Stability: Branched fluorinated chains (e.g., nonene backbone in the target compound) resist degradation up to 300°C, outperforming linear analogs .
Fluorinated Silanes for Surface Modification
Compound Name Key Features Performance in Coatings Reference
Methoxy-{3-[(pentadecafluorooctyl)oxy]-propyl}-silane Chemisorption via siloxane bonds, forms 2D polymer network Contact angle >160°, resistant to ozone (75 hours)
Heptadecafluoro-1-[(pentadecafluorooctyl)oxy]nonene Physical adsorption (van der Waals forces) Lower durability in aggressive media compared to chemisorbed silanes

Research Insights :

  • Chemisorbed silanes (e.g., methoxy-silane derivatives) demonstrate superior adhesion and chemical resistance due to covalent bonding to substrates, whereas physically adsorbed fluorocarbons (e.g., the target compound) are prone to desorption under mechanical stress .
  • Ozone exposure reduces fluorocarbon layer thickness by 30–40% but retains hydrophobicity (contact angle >160°) via retained CF3/CF2 groups .
Environmental and Regulatory Considerations
  • PFAS Concerns : The compound’s long fluorinated chain (C8) aligns with EPA scrutiny of persistent PFAS, though specific toxicity data are lacking .
  • Alternatives : Shorter-chain fluorotelomers (C6) are emerging but sacrifice performance in extreme conditions .

Biological Activity

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene is a fluorinated compound with significant applications in various industrial and chemical processes. Its unique structure imparts distinct physicochemical properties that have implications for its biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C17H2F32O
  • Molecular Weight : 508.42 g/mol
  • CAS Number : 6365927
  • Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of fluorinated compounds like this compound has been a subject of extensive research due to their potential environmental and health impacts.

Toxicological Studies

  • Acute Toxicity : Studies indicate that the compound exhibits moderate toxicity levels when administered in high doses. Acute exposure can lead to skin and eye irritation as well as systemic effects in animal models .
  • Chronic Toxicity : Long-term exposure studies have shown potential endocrine-disrupting properties. The compound has been linked to alterations in reproductive health and developmental issues in laboratory animals .
  • Environmental Impact : The persistence of fluorinated compounds in the environment raises concerns about bioaccumulation and potential ecological toxicity. Research indicates that these compounds can accumulate in fatty tissues of living organisms .

Case Study 1: Reproductive Toxicity

A study conducted on rats exposed to varying concentrations of heptadecafluoro-1-[(2,2,3,3,...)] revealed significant reproductive toxicity. The findings showed a decrease in fertility rates and abnormal development of offspring at higher exposure levels .

Case Study 2: Endocrine Disruption

Research published in Environmental Health Perspectives highlighted the endocrine-disrupting effects of fluorinated compounds. In vitro assays demonstrated that heptadecafluoro-1-[(2,2,...)] interferes with hormone signaling pathways crucial for reproductive health .

Data Tables

PropertyValue
Molecular FormulaC17H2F32O
Molecular Weight508.42 g/mol
CAS Number6365927
Boiling PointNot specified
Toxicity LevelModerate
Environmental PersistenceHigh

Q & A

Q. How to resolve contradictions in toxicity data between in vitro and in vivo models?

  • Meta-Analysis : Apply Hill’s criteria to assess dose-response consistency. For example, hepatic enzyme induction in rodents may not correlate with in vitro PPARγ activation thresholds .

Key Considerations

  • Contradictions : and highlight discrepancies in PFAS toxicity pathways; mechanistic studies must account for species-specific metabolic differences.
  • Data Gaps : Limited structural analogs (e.g., CAS 90480-55-0) restrict comparative studies on chain branching effects .

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